Mechanism of action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
Mechanism of action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] This guide delves into the hypothesized mechanism of action of a specific derivative, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. While direct studies on this molecule are not extensively available, by analyzing its structural features and drawing parallels with well-researched analogous compounds, we can propose a scientifically grounded hypothesis for its biological activity. This document will serve as a technical resource, providing not only a theoretical framework for its mechanism but also detailed experimental protocols for validation.
Molecular Structure: A Triad of Functionality
The biological activity of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is likely dictated by the interplay of its three key structural components:
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The 4,6-dimethylpyrimidine Ring: This aromatic heterocycle is a common pharmacophore. The methyl groups at positions 4 and 6 can influence the molecule's lipophilicity and steric interactions with biological targets.
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The 2-Thioether Linkage: The sulfur atom at the C2 position is a critical feature. Thioether derivatives of pyrimidines are known to be potent inhibitors of various enzymes.[5][6] This linkage provides a flexible covalent bond that can orient the carboxymethyl group in various positions within an enzyme's active site.
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The Carboxymethyl Group: The carboxylic acid moiety introduces a negative charge at physiological pH. This functional group is crucial for forming ionic bonds or hydrogen bonds with amino acid residues in the active sites of enzymes, potentially acting as a key anchoring point.
Hypothesized Mechanism of Action: Targeted Enzyme Inhibition
Based on the extensive literature on pyrimidine derivatives, the most probable mechanism of action for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is enzyme inhibition . The specific enzymes targeted are likely those with a binding pocket that can accommodate the dimethylpyrimidine core and favorably interact with the carboxymethylthio side chain.
Several classes of enzymes are potential targets for pyrimidine-based inhibitors:
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Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors. For instance, certain 2-thiopyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK-1), a key regulator of the cell cycle.[7][8]
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Cyclooxygenases (COX): The anti-inflammatory properties of some pyrimidines are attributed to their ability to inhibit COX enzymes, which are involved in prostaglandin synthesis.[9]
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Enzymes in Nucleotide Metabolism: Given the structural similarity of the pyrimidine core to nucleobases, enzymes involved in nucleic acid synthesis, such as thymidylate synthase, are plausible targets.[1]
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HIV Reverse Transcriptase: Pyrimidine thioethers have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6]
The presence of the carboxymethyl group suggests that the target enzyme likely has a positively charged residue (e.g., arginine or lysine) in its active site, which can form a strong ionic interaction with the carboxylate.
Potential Signaling Pathway Involvement
Assuming the compound acts as a kinase inhibitor, it could modulate a variety of signaling pathways crucial for cell growth, proliferation, and survival. The diagram below illustrates a generic kinase signaling cascade that could be disrupted.
Caption: Hypothesized inhibition of a kinase signaling pathway.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis of enzyme inhibition, a series of biochemical and cell-based assays are required.
Experimental Workflow
The following diagram outlines the logical flow of experiments to elucidate the mechanism of action.
Caption: Experimental workflow for mechanism of action studies.
Detailed Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a selected protein kinase (e.g., CDK-1).
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate against a specific kinase.
Materials:
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Recombinant human kinase (e.g., CDK-1/CycB)
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Kinase-specific substrate peptide
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ATP (Adenosine triphosphate)
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Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
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2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate (test compound)
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Positive control inhibitor (e.g., Staurosporine)
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Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Multimode plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted test compound or control to each well.
-
Add 2.5 µL of the enzyme solution (prepared in kinase buffer) to each well and mix gently.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Detailed Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of the compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).
Objective: To determine the cytotoxic effect of the compound on cultured cells.
Materials:
-
MCF-7 cells
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Complete growth medium (e.g., DMEM with 10% FBS)
-
2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
The quantitative data from the inhibition assays should be summarized in a clear and concise table.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate | e.g., CDK-1 | [Result] | [Result] |
| Reference Inhibitor | e.g., CDK-1 | [Result] | [Known] |
Conclusion
While the precise molecular target of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate remains to be definitively identified, a strong hypothesis based on its structural features and the established activities of related pyrimidine derivatives points towards a mechanism of action centered on enzyme inhibition. The carboxymethylthio moiety is likely a key determinant of its inhibitory potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, elucidating the specific enzyme targets, and paving the way for further development of this and related compounds as potential therapeutic agents.
References
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JETIR (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). [Link]
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PubMed (1998). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. Journal of Medicinal Chemistry, 41(20), 3793-803. [Link]
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ACS Publications (1998). Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors with Activity Against BHAP-Resistant HIV. Journal of Medicinal Chemistry, 41(20), 3793-803. [Link]
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Juniper Publishers (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
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Semantic Scholar. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. [Link]
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RSC Publishing (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6887-6909. [Link]
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PMC - NIH. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]
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ResearchGate. Synthesis of 2-thiopyrimidine derivatives 4a–f. [Link]
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PubMed (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-95. [Link]
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PubMed (2011). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 70(4), 468-472. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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PMC - NIH (2011). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 70(4), 468-472. [Link]
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ResearchGate. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. [Link]
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Journal of Organic and Pharmaceutical Chemistry (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. [Link]
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ResearchGate (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
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Juniper Publishers (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(2). [Link]
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CORE (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
- Google Patents (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
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